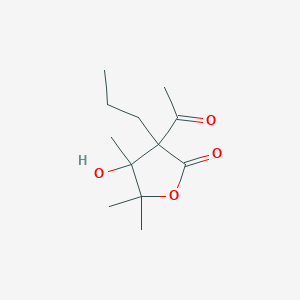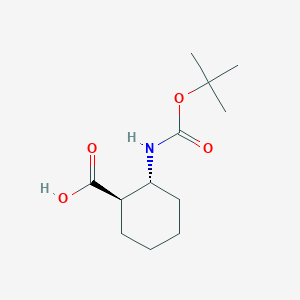
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one, also known as AHTN, is a synthetic fragrance compound that is commonly used in perfumes, cosmetics, and personal care products. It is a colorless to pale yellow liquid with a sweet, floral odor. AHTN is a member of the polycyclic musk family, which are synthetic fragrances that have been widely used since the 1950s due to their long-lasting scent.
Wirkmechanismus
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one is believed to act as a musk receptor agonist, stimulating the olfactory receptors in the nose to produce a long-lasting scent. It has also been shown to have estrogenic activity, binding to estrogen receptors and potentially disrupting the endocrine system.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one can accumulate in the body and has been detected in human breast milk and urine. It has been shown to have low acute toxicity, but long-term exposure to 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been associated with adverse effects on reproductive and developmental health in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one is a widely used fragrance compound, making it readily available for laboratory experiments. However, its potential estrogenic activity and environmental persistence may limit its use in certain applications.
Zukünftige Richtungen
Further research is needed to fully understand the potential health and environmental impacts of 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one and other polycyclic musks. Alternative fragrance compounds that are less persistent and have fewer potential health effects should be explored for use in consumer products. Additionally, methods for removing 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one and other polycyclic musks from wastewater and the environment should be developed.
Synthesemethoden
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylphenol with acetic anhydride and propionic acid. The resulting product is then treated with sodium hydroxide to form 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been extensively studied for its use as a fragrance compound in various consumer products. It has also been used as a model compound for studying the environmental fate and toxicity of polycyclic musks. 3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one has been found to persist in the environment and has been detected in aquatic systems, sediments, and biota.
Eigenschaften
CAS-Nummer |
127489-81-0 |
|---|---|
Produktname |
3-Acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one |
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
3-acetyl-4-hydroxy-4,5,5-trimethyl-3-propyloxolan-2-one |
InChI |
InChI=1S/C12H20O4/c1-6-7-12(8(2)13)9(14)16-10(3,4)11(12,5)15/h15H,6-7H2,1-5H3 |
InChI-Schlüssel |
TZMQAFJSGMDLRM-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)OC(C1(C)O)(C)C)C(=O)C |
Kanonische SMILES |
CCCC1(C(=O)OC(C1(C)O)(C)C)C(=O)C |
Synonyme |
2(3H)-Furanone, 3-acetyldihydro-4-hydroxy-4,5,5-trimethyl-3-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)









![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)